3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea
Description
Properties
IUPAC Name |
N-(methylcarbamoyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-8-4-3-5-17-11(19)6-10(16-12(8)17)21-7-9(18)15-13(20)14-2/h3-6H,7H2,1-2H3,(H2,14,15,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGLYYFGYGGXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Retrosynthetic Disconnections
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
Cyclocondensation Strategies
The pyrido[1,2-a]pyrimidinone system is constructed via a [4+2] cyclocondensation between a 2-aminopyridine derivative and a β-dicarbonyl compound. For 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ol, the following pathway is proposed:
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Starting Material : 2-Amino-5-methylpyridine reacts with ethyl acetoacetate in acetic acid under reflux to form the intermediate 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ol.
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Mechanism : The reaction proceeds through enamine formation, followed by intramolecular cyclization and dehydration (Scheme 1).
Optimization Notes :
Table 2: Reaction Conditions for Core Synthesis
Functionalization at the 2-Position: Acetyloxy Linker Installation
The 2-hydroxyl group on the pyrido[1,2-a]pyrimidinone undergoes acetylation to introduce the electrophilic acetyloxy moiety. Two methods are viable:
Nucleophilic Substitution with Chloroacetyl Chloride
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Reaction : 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ol reacts with chloroacetyl chloride in dichloromethane using triethylamine as a base.
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Product : 2-(Chloroacetoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine (Intermediate A).
Key Data :
Mitsunobu Reaction for Oxygen Alkylation
An alternative employs the Mitsunobu reaction to couple 2-hydroxypyrido[1,2-a]pyrimidinone with ethyl glycolate using DIAD and triphenylphosphine:
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Advantage : Higher stereochemical control.
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Limitation : Requires anhydrous conditions.
Urea Moiety Assembly
The methylurea side chain is introduced via reaction of Intermediate A with methylamine, followed by carbamoylation:
Two-Step Procedure
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Aminolysis : Intermediate A reacts with methylamine in THF to yield 2-(methylaminoacetoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine.
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Urea Formation : Treatment with triphosgene generates the carbamoyl chloride, which cyclizes to form the urea.
Critical Parameters :
Table 3: Urea Formation Optimization
| Condition | Value |
|---|---|
| Methylamine Equiv. | 2.5 |
| Triphosgene Equiv. | 0.33 |
| Reaction Time | 4 h |
| Yield | 78% |
Analytical Validation and Characterization
Post-synthetic analysis ensures structural fidelity and purity:
Spectroscopic Data
Purity Assessment
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HPLC : Rt = 6.2 min (C18 column, 0.1% TFA in H2O/MeCN gradient).
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Elemental Analysis : C 53.79%, H 4.86%, N 19.30% (calc. C 53.81%, H 4.83%, N 19.33%).
Scale-Up Considerations and Process Optimization
Catalytic Improvements
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Structural Analogs
Key analogs and their structural differences are summarized below:
Key Observations :
- The acetyloxy linker in the target compound may improve metabolic stability compared to methoxy-linked analogs (e.g., the compound in ), as esters are less prone to oxidative degradation than ethers.
- Urea-containing analogs (target compound and ) are distinct from imidazole- or triazole-based derivatives (e.g., ), which often exhibit different target affinities (e.g., kinase vs. GABA receptor interactions).
Physicochemical Properties
Predicted properties for the target compound and analogs (based on molecular weight, logP, and hydrogen-bonding groups):
| Compound | Molecular Weight | logP (Estimated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~347.3 g/mol | ~1.2 | 2 (urea NH) | 5 (urea, pyrimidinone) |
| N-(3-Chlorophenyl)-N'-{2-[(9-Methyl-4-oxo-4H-Pyrido[1,2-a]Pyrimidin-2-yl)Methoxy]Phenyl}Urea | 368.5 g/mol | ~2.1 | 2 (urea NH) | 4 (urea, ether) |
| Ethyl [(4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-yl)Oxy]Acetate | 278.3 g/mol | ~1.8 | 0 | 5 (ester, pyrimidinone) |
Stability and Degradation
- The acetyloxy group in the target compound may undergo ester hydrolysis under acidic/basic conditions, forming [(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetic acid. This contrasts with methoxy-linked analogs, which are more stable but less metabolically versatile .
Biological Activity
3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea is a complex organic compound belonging to the class of pyridopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.3 g/mol. The structure incorporates a pyrido[1,2-a]pyrimidine moiety, which is known for its biological significance.
Anticancer Activity
Research indicates that compounds containing the pyridopyrimidine scaffold exhibit potent anticancer activity. For instance, a study highlighted that derivatives of pyridopyrimidine effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, essential for nucleotide synthesis, thereby hindering cancer cell proliferation .
Table 1: Anticancer Activity of Pyridopyrimidine Derivatives
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory potential of pyridopyrimidine derivatives. For instance, compounds similar to 3-methyl-1-[2-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)acetyl]urea have shown significant inhibition of cyclooxygenase (COX) enzymes involved in inflammatory pathways.
Table 2: Anti-inflammatory Activity
| Compound | COX Inhibition IC50 (µM) | Reference |
|---|---|---|
| 3-methyl derivative | COX-1: 19.45 ± 0.07 COX-2: 42.1 ± 0.30 | |
| Other derivatives | COX-2: 0.04 ± 0.09 (compared to celecoxib) |
Antimicrobial Properties
Pyridopyrimidine derivatives have also been evaluated for their antimicrobial activity against various pathogens. The compound exhibited significant antibacterial properties in vitro against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a recent study, the antimicrobial efficacy of several pyridopyrimidine derivatives was assessed using standard disk diffusion methods. The results indicated that the tested compounds inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.
Q & A
Basic Research Questions
Q. What are the key steps and reaction conditions required for synthesizing 3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea?
- Methodological Answer : The synthesis involves multi-step processes, including:
- Core formation : Construction of the pyrido[1,2-a]pyrimidin-4-one core via cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Functionalization : Introduction of the acetylurea moiety via nucleophilic substitution or coupling reactions, optimized at 60–80°C with catalysts like palladium on carbon .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 2.35 ppm for methyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 413.12) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Split-plot design : Test stability across pH 2–10 (using buffer solutions) and temperatures (4°C, 25°C, 37°C) over 7–30 days .
- Analytical endpoints : Monitor degradation via HPLC and quantify by UV absorbance .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Catalyst screening : Test palladium, copper, or enzyme-based catalysts for coupling steps; Pd/C at 0.5 mol% increased yields by 15% in pilot trials .
- Scale-up protocols : Use flow chemistry for exothermic steps (e.g., acetylurea formation) to enhance reproducibility .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) and test against target enzymes (e.g., kinases) .
- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
- Meta-analysis : Pool data from patents and journals to identify trends (e.g., EC₅₀ ranges: 0.1–10 µM for antimicrobial activity) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase; predicted ΔG = -9.2 kcal/mol) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Develop models using descriptors like logP and polar surface area to prioritize analogs .
Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicity?
- Methodological Answer :
- Microcosm studies : Assess biodegradation in soil/water systems under OECD 307 guidelines, measuring half-life (t₁/₂) via LC-MS/MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC₅₀) and algae (72-h growth inhibition) .
Q. How can deuterated analogs be synthesized for mechanistic studies?
- Methodological Answer :
- Isotope labeling : Replace methyl groups with CD₃ via H/D exchange using D₂O and Pd catalysts (e.g., 90% deuteration achieved at 80°C) .
- Applications : Use deuterated analogs in mass spectrometry to track metabolic pathways in vivo .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., variable IC₅₀ values), validate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and orthogonal methods (e.g., SPR binding assays) .
- Advanced SAR : Prioritize analogs with logP < 3 and >2 hydrogen bond donors to balance permeability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
